![molecular formula C13H21NO5 B13549164 1-[(Tert-butoxy)carbonyl]-7-oxa-1-azaspiro[3.5]nonane-2-carboxylicacid](/img/structure/B13549164.png)
1-[(Tert-butoxy)carbonyl]-7-oxa-1-azaspiro[3.5]nonane-2-carboxylicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(tert-butoxy)carbonyl]-7-oxa-1-azaspiro[3.5]nonane-2-carboxylic acid: is a synthetic organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an oxa-azaspiro ring system, and a carboxylic acid functional group. The spirocyclic structure imparts significant rigidity and stability to the molecule, making it an interesting subject for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(tert-butoxy)carbonyl]-7-oxa-1-azaspiro[3.5]nonane-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be constructed through a cyclization reaction involving a suitable precursor. This step often requires the use of a strong base and a suitable solvent to facilitate the cyclization process.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl (Boc) protecting group is introduced using a reagent such as di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine. This step is typically carried out under mild conditions to avoid any unwanted side reactions.
Functionalization of the Carboxylic Acid Group: The carboxylic acid group can be introduced through a variety of methods, including oxidation of an alcohol precursor or hydrolysis of an ester intermediate. The choice of method depends on the specific synthetic route and the availability of starting materials.
Industrial Production Methods
Industrial production of 1-[(tert-butoxy)carbonyl]-7-oxa-1-azaspiro[3.5]nonane-2-carboxylic acid may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
1-[(tert-butoxy)carbonyl]-7-oxa-1-azaspiro[3.5]nonane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be used to convert certain functional groups within the molecule. For example, the carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions can occur at various positions within the molecule, allowing for the introduction of different substituents. Common reagents for substitution reactions include alkyl halides and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, nucleophiles (e.g., amines, thiols)
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the carboxylic acid group can yield a ketone or aldehyde, while reduction can produce an alcohol. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, depending on the nucleophile used.
科学研究应用
1-[(tert-butoxy)carbonyl]-7-oxa-1-azaspiro[3.5]nonane-2-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in the development of new chemical entities.
Biology: The compound’s stability and functional groups make it suitable for use in biological studies, including enzyme inhibition and protein-ligand interactions.
Medicine: The compound is investigated for its potential therapeutic applications, including as a precursor for drug development. Its spirocyclic structure can impart desirable pharmacokinetic properties to drug candidates.
Industry: The compound is used in the development of new materials and as a reagent in various industrial processes.
作用机制
The mechanism of action of 1-[(tert-butoxy)carbonyl]-7-oxa-1-azaspiro[3.5]nonane-2-carboxylic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or proteins. The presence of the Boc protecting group can influence the compound’s reactivity and interactions with other molecules. The spirocyclic structure can also affect the compound’s binding affinity and selectivity for its molecular targets.
相似化合物的比较
1-[(tert-butoxy)carbonyl]-7-oxa-1-azaspiro[3.5]nonane-2-carboxylic acid can be compared with other similar compounds, such as:
7-[(tert-butoxy)carbonyl]-1-oxa-7-azaspiro[4.4]nonane-2-carboxylic acid: This compound has a similar spirocyclic structure but with a different ring size, which can affect its chemical and biological properties.
7-[(tert-butoxy)carbonyl]-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid: This compound also features a spirocyclic structure with an oxa-azaspiro ring system, but with different functional group positions.
7-[(tert-butoxy)carbonyl]-7-azaspiro[3.5]nonane-1-carboxylic acid: This compound has a similar structure but with the carboxylic acid group in a different position, which can influence its reactivity and applications.
7-[(tert-butoxy)carbonyl]-7-azaspiro[3.5]nonane-5-carboxylic acid:
属性
分子式 |
C13H21NO5 |
|---|---|
分子量 |
271.31 g/mol |
IUPAC 名称 |
1-[(2-methylpropan-2-yl)oxycarbonyl]-7-oxa-1-azaspiro[3.5]nonane-2-carboxylic acid |
InChI |
InChI=1S/C13H21NO5/c1-12(2,3)19-11(17)14-9(10(15)16)8-13(14)4-6-18-7-5-13/h9H,4-8H2,1-3H3,(H,15,16) |
InChI 键 |
LMXGEMRRACFTAO-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1C(CC12CCOCC2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


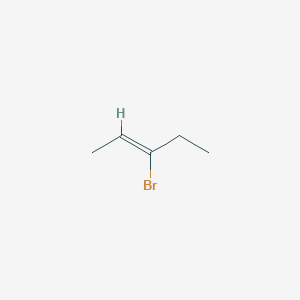
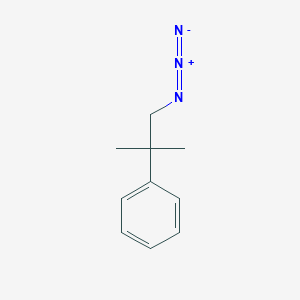
![2-[(2-Methylprop-2-EN-1-YL)oxy]-N-{[3-(2-methylpropyl)-1,2,4-oxadiazol-5-YL]methyl}benzamide](/img/structure/B13549095.png)
![Tetracyclo[3.3.0.0^{2,8}.0^{4,6}]octan-3-one](/img/structure/B13549096.png)
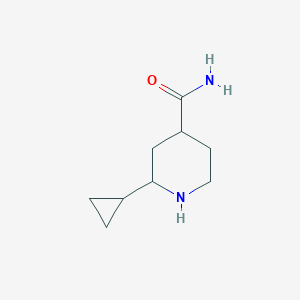
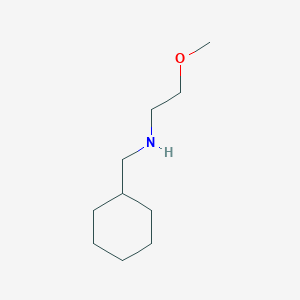
![1-tert-butyl 2-methyl (4E)-4-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]pyrrolidine-1,2-dicarboxylate](/img/structure/B13549118.png)

![6-amino-N-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyphenyl]hexanamide hydrochloride](/img/structure/B13549123.png)
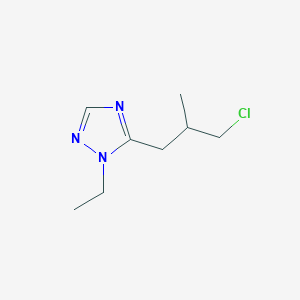
![8,8-Difluorobicyclo[3.2.1]octan-3-amine hydrochloride](/img/structure/B13549130.png)
![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 3,5-bis(trifluoromethyl)benzoate](/img/structure/B13549137.png)
![5-(furan-2-yl)-N-[2-(pyridin-3-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B13549154.png)

